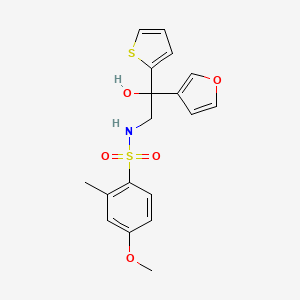

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy (-OCH₃) and methyl (-CH₃) group at the 4- and 2-positions, respectively. The sulfonamide nitrogen is attached to a hydroxy-substituted ethyl chain bearing two heterocyclic moieties: a furan-3-yl (oxygen-containing aromatic ring) and a thiophen-2-yl (sulfur-containing aromatic ring). This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c1-13-10-15(23-2)5-6-16(13)26(21,22)19-12-18(20,14-7-8-24-11-14)17-4-3-9-25-17/h3-11,19-20H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDDAGMQWVRLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene ring, and a sulfonamide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 303.3 g/mol. The structural arrangement imparts distinct chemical properties that may lead to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₄S |

| Molecular Weight | 303.3 g/mol |

| CAS Number | 2034335-20-9 |

Biological Activity Overview

Research into compounds similar to this compound has indicated several potential biological activities:

The mechanism of action for this compound is not fully elucidated due to the lack of specific studies. However, it is hypothesized that the furan and thiophene moieties may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The sulfonamide group may also facilitate binding to proteins, potentially modulating their activity .

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related compounds have provided insights into its potential biological activities:

-

Antibacterial Studies : A review highlighted the effectiveness of various furan derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance antimicrobial potency .

Compound MIC (µM) against S. aureus MIC (µM) against E. coli Furan Derivative 1 20 40 Furan Derivative 2 40 70 - Anticancer Screening : Research on related benzo[b]furans indicated potent activity against cancer cells, with some compounds exhibiting lower IC50 values than standard treatments . This suggests that the incorporation of furan and thiophene rings could enhance anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several sulfonamide derivatives described in the evidence. Key comparisons include:

Sulfonamide Derivatives with Heterocyclic Substituents

- Compounds [4–15] : These include sulfonamide-linked hydrazinecarbothioamides and triazoles with phenylsulfonyl and difluorophenyl groups. Unlike the target compound, these lack the hydroxy-ethyl-heterocyclic chain but share the sulfonamide backbone and aromatic substituents. Their IR spectra show characteristic C=S (~1250 cm⁻¹) and C=O (~1670 cm⁻¹) stretches, which would differ in the target compound due to its hydroxy and heterocyclic groups .

- Compounds: These feature thiophen-2-yl groups attached to amine oxides or sulfonate esters (e.g., "(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate"). While structurally distinct, they highlight the prevalence of thiophene in sulfonamide-related pharmacophores .

Ethyl-Chain-Modified Sulfonamides

- Compounds [2e, 2f] : These benzenesulfonamides feature ethyl chains with tert-butylphenyl or biphenyl groups and piperidinyloxy substituents. Their synthesis via radical-mediated reactions and characterization by NMR/HRMS suggests methodologies applicable to the target compound’s synthesis .

Spectroscopic Comparisons

Key Differentiators

- Heterocyclic Diversity: The target compound uniquely combines furan-3-yl and thiophen-2-yl groups on a single ethyl chain, unlike analogues with monocyclic or non-heterocyclic substituents.

- Hydroxy Group : The central hydroxyl group may enhance hydrogen-bonding interactions, contrasting with ’s thione or ’s ether-linked chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.